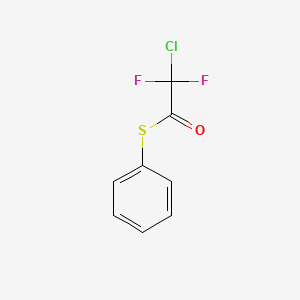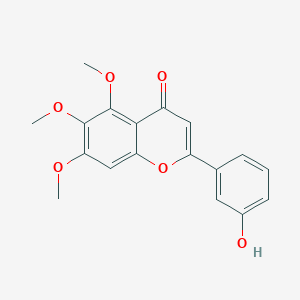
4H-1-Benzopyran-4-one, 2-(3-hydroxyphenyl)-5,6,7-trimethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1-Benzopyran-4-one, 2-(3-hydroxyphenyl)-5,6,7-trimethoxy- is a chemical compound belonging to the flavonoid family. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is characterized by its benzopyranone structure with hydroxy and methoxy substituents, which contribute to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 2-(3-hydroxyphenyl)-5,6,7-trimethoxy- typically involves the condensation of appropriate phenolic and methoxy-substituted precursors. One common method includes the use of a base-catalyzed reaction between 2-hydroxyacetophenone and 3,4,5-trimethoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4H-1-Benzopyran-4-one, 2-(3-hydroxyphenyl)-5,6,7-trimethoxy- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the benzopyranone ring can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinones or other oxidized flavonoid derivatives.
Reduction: Alcohols or reduced flavonoid derivatives.
Substitution: Various substituted flavonoid compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4H-1-Benzopyran-4-one, 2-(3-hydroxyphenyl)-5,6,7-trimethoxy- has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex flavonoid derivatives.
Biology: Studied for its antioxidant properties and its ability to scavenge free radicals.
Medicine: Investigated for its potential anticancer, anti-inflammatory, and neuroprotective effects.
Industry: Utilized in the development of pharmaceuticals, nutraceuticals, and cosmetic products due to its bioactive properties.
Mecanismo De Acción
The mechanism of action of 4H-1-Benzopyran-4-one, 2-(3-hydroxyphenyl)-5,6,7-trimethoxy- involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxy and methoxy groups contribute to its ability to donate electrons and neutralize free radicals.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Anticancer Properties: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparación Con Compuestos Similares
Similar Compounds
4H-1-Benzopyran-4-one (Chromone): Lacks the hydroxy and methoxy substituents, resulting in different biological activities.
2-(3-Hydroxyphenyl)-4H-1-benzopyran-4-one: Similar structure but without the methoxy groups, affecting its chemical reactivity and bioactivity.
5,6,7-Trimethoxyflavone: Contains methoxy groups but lacks the hydroxyphenyl substituent, leading to different pharmacological properties.
Uniqueness
4H-1-Benzopyran-4-one, 2-(3-hydroxyphenyl)-5,6,7-trimethoxy- is unique due to the combination of hydroxy and methoxy groups, which enhance its antioxidant and bioactive properties. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
408337-42-8 |
|---|---|
Fórmula molecular |
C18H16O6 |
Peso molecular |
328.3 g/mol |
Nombre IUPAC |
2-(3-hydroxyphenyl)-5,6,7-trimethoxychromen-4-one |
InChI |
InChI=1S/C18H16O6/c1-21-15-9-14-16(18(23-3)17(15)22-2)12(20)8-13(24-14)10-5-4-6-11(19)7-10/h4-9,19H,1-3H3 |
Clave InChI |
XJRUMVMLCXYKTP-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC(=CC=C3)O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


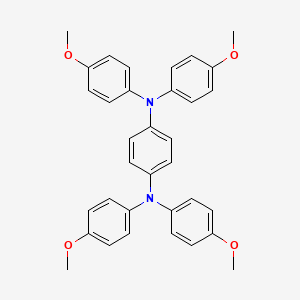
![4-Bromo-6-{[(3-hydroxypropyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14252676.png)
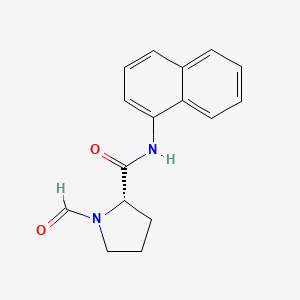
![2-[2-(Pyridin-2-yl)ethyl]-1H-benzimidazole](/img/structure/B14252690.png)
![4-[(2-Amino-7H-purin-6-yl)oxy]-1-(pyridin-3-yl)butan-1-one](/img/structure/B14252697.png)
![3-{[(4-Methoxyphenyl)methoxy]methyl}-7-oxabicyclo[4.1.0]heptane](/img/structure/B14252699.png)

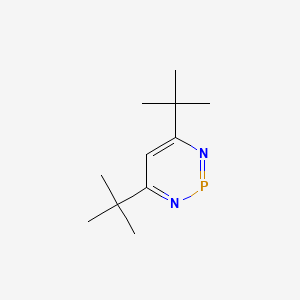
![N-[(1E)-2-Methoxyethylidene]benzamide](/img/structure/B14252731.png)

![(1R,3R,6R,8R)-Tricyclo[4.3.0.0~3,8~]nonane-4,5-dione](/img/structure/B14252753.png)
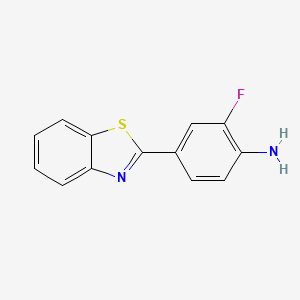
![1,1'-Methylenebis[3-(chloromethyl)-5-methyl-1H-pyrazole]](/img/structure/B14252766.png)
